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  • Product: 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine
  • CAS: 1247184-36-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Mechanistic Utility of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine in Drug Discovery

Executive Summary The compound 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine (CAS: 1247184-36-6) represents a highly versatile, privileged scaffold in modern medicinal chemistry[1]. Featuring a fully substituted pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine (CAS: 1247184-36-6) represents a highly versatile, privileged scaffold in modern medicinal chemistry[1]. Featuring a fully substituted pyrazole core, this molecule serves as a critical building block for the synthesis of complex fused heterocycles—such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyridines—which are heavily investigated as potent kinase inhibitors[2]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and experimental validation workflows, offering drug development professionals a comprehensive guide to leveraging this intermediate in lead optimization.

Physicochemical Profiling & Structural Analysis

The intrinsic physicochemical properties of a screening library compound or synthetic intermediate dictate its downstream viability in biological assays. The properties of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine[1] are summarized below.

Table 1: Key Physicochemical Descriptors
PropertyValuePharmacokinetic & Pharmacodynamic Implication
Molecular Weight 221.69 DaHighly compliant with Lipinski’s Rule of 5; allows a generous mass budget for further functionalization during hit-to-lead optimization.
LogP 2.57Optimal lipophilicity for passive membrane permeability without inducing excessive non-specific plasma protein binding.
Polar Surface Area (PSA) 44 ŲExcellent potential for blood-brain barrier (BBB) penetration and high oral bioavailability.
Hydrogen Bond Donors 1 (from 5-NH₂)Provides a critical interaction point for hydrogen bonding with the kinase hinge region.
Hydrogen Bond Acceptors 2 (Pyrazole N)Enhances aqueous solubility and receptor binding dynamics.
Rotatable Bonds 1High structural rigidity, reducing the entropic penalty upon target binding.

Mechanistic Causality: The structural design of this molecule is highly deliberate. The 4-chlorophenyl moiety serves a dual purpose: the lipophilic chlorine atom enhances membrane permeability while simultaneously acting as a metabolic block against cytochrome P450 (CYP450)-mediated para-hydroxylation. The 3,4-dimethyl substitution on the pyrazole ring provides steric bulk that locks the conformation of the adjacent 5-amino group, pre-organizing the molecule for optimal trajectory during cyclization reactions or target engagement[3].

Chemical Reactivity & Synthetic Utility

The 5-aminopyrazole derivative is a polyfunctional compound possessing multiple nucleophilic sites, with the reactivity order typically being 5-NH₂ > 1-NH > 4-CH[2]. In 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine, the N1 position is protected by the chlorophenyl ring, and the C4 position is blocked by a methyl group. This effectively funnels all electrophilic reactivity toward the exocyclic 5-amino group.

This focused reactivity makes it an ideal precursor for synthesizing fused pyrazoloazines. When reacted with bielectrophiles (e.g., β-diketones or enaminones), the 5-amino group undergoes rapid cyclocondensation to form rigid, planar structures that mimic the adenine ring of ATP, a fundamental requirement for competitive kinase inhibition[2].

Experimental Workflows: Self-Validating Protocols

To ensure high-fidelity data during the hit-to-lead phase, physicochemical and metabolic parameters must be empirically validated. Below are the standard operating procedures designed with self-validating control systems.

Protocol 1: High-Throughput Lipophilicity (LogP) Determination via RP-HPLC

Rationale: While the traditional shake-flask method is standard, it is prone to emulsion formation and requires high compound consumption. Reversed-Phase HPLC (RP-HPLC) offers a self-validating, high-throughput alternative by correlating retention time with lipophilicity.

  • Preparation of Mobile Phase: Prepare a binary gradient of 10 mM ammonium acetate buffer (pH 7.4) and LC-MS grade acetonitrile.

  • Calibration Matrix: Inject a calibration set of 6 reference drugs with known LogP values (e.g., antipyrine, toluene, amiodarone) to create a standard curve of retention factor ( k ) vs. LogP. This ensures the system is properly calibrated before sample injection.

  • Sample Injection: Dissolve 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine in DMSO to a 1 mM stock, dilute to 10 µM in the mobile phase, and inject 5 µL onto a C18 column (e.g., Waters XBridge, 50 x 2.1 mm, 3.5 µm).

  • Detection & Calculation: Monitor UV absorbance at 254 nm. Calculate the retention factor ( k=(tR​−t0​)/t0​ ). Interpolate the compound's LogP from the calibration curve.

Protocol 2: In Vitro Metabolic Stability (Microsomal Clearance)

Rationale: The benzylic methyl groups at C3 and C4 are potential soft spots for CYP-mediated oxidation. This assay quantifies intrinsic clearance ( CLint​ ) to predict in vivo half-life.

  • Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein), 1 µM test compound, and 100 mM phosphate buffer (pH 7.4) in a 96-well plate.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction and precipitate proteins.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass transition (m/z 222.1 -> specific fragment).

  • System Validation: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate microsomal enzymatic activity.

Workflow A Compound Synthesis CAS: 1247184-36-6 B Physicochemical Profiling (LogP=2.57, PSA=44) A->B >95% Purity C In Vitro ADME (Microsomal Stability) B->C Rule of 5 Compliant E Lead Optimization (Fused Pyrazoloazines) B->E Data Feedback D Target Binding (Kinase Inhibition) C->D High Permeability D->E Target Affinity

Fig 1. Experimental workflow for the physicochemical validation of the 5-aminopyrazole scaffold.

Pharmacological Context: Kinase Inhibition Pathways

Derivatives of 5-aminopyrazoles, particularly 5-aminopyrazole-4-carboxamides and their fused counterparts, have gained massive traction as selective inhibitors for kinases such as RET (implicated in thyroid and lung cancers)[4] and CDPK1 (a target for cryptosporidiosis therapy)[5][6]. The 5-amino group, or the nitrogen atoms in the resulting fused pyrimidine/pyridine rings, act as critical hydrogen bond acceptors/donors to the backbone amides in the kinase hinge region, effectively outcompeting ATP.

KinaseBinding ATP ATP Molecule Kinase Target Kinase (e.g., RET, CDPK1) ATP->Kinase Binds Active Active Conformation Kinase->Active Phosphorylation Inactive Inactive Conformation Kinase->Inactive Inhibition Inhibitor 5-Aminopyrazole Derivative Hinge Hinge Region Hydrogen Bonding Inhibitor->Hinge 5-NH2 Interaction Hinge->Kinase ATP Competition

Fig 2. Logical relationship of ATP-competitive kinase inhibition by 5-aminopyrazole derivatives.

Conclusion

1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine is a structurally optimized, highly reactive intermediate that bridges the gap between synthetic accessibility and favorable pharmacokinetics. Its low molecular weight, ideal LogP, and specific nucleophilic profile make it a cornerstone in the development of next-generation ATP-competitive kinase inhibitors and bioactive fused heterocycles.

References

  • 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine - C11H12ClN3 | CSSS00000718225. Chem-Space. Available at:[Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at:[Link]

  • Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy. ACS Publications / Journal of Medicinal Chemistry. Available at:[Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Molecular Docking Analysis of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine as a Potential Kinase Inhibitor

For: Researchers, Scientists, and Drug Development Professionals. Abstract Molecular docking is a fundamental computational technique in the drug discovery pipeline, offering critical insights into the interaction betwee...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals.

Abstract

Molecular docking is a fundamental computational technique in the drug discovery pipeline, offering critical insights into the interaction between a ligand and its protein target.[1][2][3] This guide provides an in-depth, technical walkthrough of a molecular docking study for the compound 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine. The pyrazole scaffold is a well-established pharmacophore in kinase inhibition.[4][5][6][7] Consequently, this study will use the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis and a crucial target in cancer therapy, as the protein receptor.[5] This document details the entire workflow, from target selection and preparation of both the ligand and receptor to the execution of the docking simulation using AutoDock Vina and the subsequent analysis of the results. By explaining the rationale behind each methodological choice, this guide serves as a practical and educational resource for professionals in the field.

Introduction to Molecular Docking in Drug Discovery

The Role of Computational Chemistry

The journey of a drug from concept to clinic is arduous and expensive. Computational methods, particularly structure-based drug design, have become indispensable for accelerating this process.[8] These techniques allow for the rapid screening of vast chemical libraries and the optimization of lead compounds, thereby reducing costs and time associated with experimental high-throughput screening.[8]

Principles of Molecular Docking

At its core, molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][2][3][8] This process involves two main stages:

  • Sampling: Exploring a wide range of possible conformations of the ligand within the receptor's binding site.

  • Scoring: Estimating the binding affinity for each conformation using a scoring function, which typically calculates the free energy of binding. A more negative score generally indicates a more favorable binding interaction.[9][10]

Introducing the Ligand: 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine

The ligand of interest is a pyrazole derivative. The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12][13]

Chemical structure of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine
Figure 1: 2D Structure of the Ligand.
Objective of this Guide

This guide aims to provide a comprehensive, step-by-step protocol for conducting a molecular docking study of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine with VEGFR-2. It is designed to be a practical manual, offering not just the "how" but also the "why" behind each step, ensuring a robust and scientifically sound computational experiment.

Pre-Docking Preparations: Laying the Foundation for a Validated Study

The quality of a docking study is heavily dependent on the meticulous preparation of both the receptor and the ligand.[14]

Target Selection: Why VEGFR-2?

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels.[5] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anticancer therapies.[5][6][15] The pyrazole scaffold is a known "hinge-binding" motif for many kinase inhibitors, including those targeting VEGFR-2.[5][7] This makes VEGFR-2 an excellent and biologically relevant target for our pyrazole-containing ligand.[4][6][15]

Sourcing the Crystal Structure

The first step is to obtain a high-quality 3D structure of the target protein. The Protein Data Bank (PDB) is the primary repository for these structures. For this study, we will use the PDB entry 2QU5 , which is the crystal structure of the VEGFR-2 kinase domain in complex with an inhibitor.

Protocol 1: Receptor Preparation

The raw PDB file is not immediately ready for docking. It needs to be "cleaned" and prepared. This protocol uses AutoDockTools (ADT), a graphical user interface for AutoDock Vina.

Objective: To prepare the VEGFR-2 protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.

Methodology:

  • Load the PDB file (2QU5.pdb) into AutoDockTools.

  • Clean the Protein:

    • Remove water molecules: These are often not well-resolved in crystal structures and can interfere with docking.

    • Remove the co-crystallized ligand and any other heteroatoms (ions, cofactors) that are not essential for the binding interaction being studied.

  • Add Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. These must be added, as they are crucial for proper hydrogen bonding and charge calculations. In ADT, this is typically done by adding polar hydrogens.

  • Add Charges: Assign partial charges to each atom. The Kollman charge model is a common choice for proteins.

  • Set Atom Types: Assign AutoDock-specific atom types.

  • Save as PDBQT: The final prepared receptor file is saved in the PDBQT format, which includes charge and atom type information.

Protocol 2: Ligand Preparation

Objective: To generate an energy-minimized, 3D conformation of the ligand and prepare it for docking.

Methodology:

  • Obtain 2D Structure: Draw the structure of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine using a chemical drawing software like ChemDraw or MarvinSketch and save it as a MOL file.

  • Convert to 3D: Use a program like Open Babel or the online PubChem structure generator to convert the 2D structure into a 3D conformation.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a force field (e.g., MMFF94) to obtain a more stable conformation. This is a critical step for accurate docking.

  • Load into AutoDockTools: Open the energy-minimized 3D structure.

  • Detect Rotatable Bonds: ADT will automatically determine the rotatable bonds in the ligand, which allows for conformational flexibility during the docking simulation.

  • Save as PDBQT: Save the prepared ligand in the PDBQT format.

Workflow Diagram

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking cluster_analysis Part 3: Analysis PDB Download PDB (2QU5) CleanProtein Clean Protein (Remove Water/Ligands) PDB->CleanProtein Ligand2D Draw Ligand (2D) Ligand3D Ligand3D Ligand2D->Ligand3D Generate 3D Structure AddH AddH CleanProtein->AddH Add Hydrogens & Charges ReceptorPDBQT ReceptorPDBQT AddH->ReceptorPDBQT Save as Receptor.pdbqt Grid Define Grid Box ReceptorPDBQT->Grid EnergyMin EnergyMin Ligand3D->EnergyMin Energy Minimization LigandPDBQT LigandPDBQT EnergyMin->LigandPDBQT Save as Ligand.pdbqt Config Create Config File LigandPDBQT->Config Grid->Config Vina Run AutoDock Vina Config->Vina Results Analyze Docking Scores Vina->Results Pose Visualize Binding Pose Results->Pose Interactions Identify Key Interactions Pose->Interactions

Caption: Molecular Docking Workflow.

Performing the Molecular Docking Simulation

Choice of Docking Software: AutoDock Vina

AutoDock Vina is a widely used, open-source docking program known for its speed and accuracy.[16][17][18] It employs a Lamarckian genetic algorithm for ligand conformational sampling and uses an empirical scoring function to estimate binding affinity.

Defining the Grid Box: Focusing the Search Space

Instead of searching the entire protein, the docking simulation is confined to a specific area, known as the binding site. This is defined by a "grid box". A common and effective strategy is to center the grid box on the position of the co-crystallized ligand from the original PDB file. This ensures that the simulation is focused on the known active site. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely.

Protocol 3: Running the Docking Simulation

Objective: To execute the docking of the prepared ligand into the prepared receptor using AutoDock Vina.

Methodology:

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and the grid box parameters.

    Replace [coordinates] with the actual center of your grid box.

  • Run Vina from the Command Line: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

Vina will then perform the docking simulation and write the results to the specified output files (output.pdbqt and output.log).

Post-Docking Analysis: From Raw Data to Scientific Insight

Interpreting Binding Affinity Scores

The log file (output.log) contains a table of the top-ranked binding poses, along with their predicted binding affinities in kcal/mol.

PoseAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-9.20.0000.000
2-8.81.8732.451
3-8.52.1093.015
4-8.31.9922.876
5-8.12.3453.541
Table 1: Example Docking Results from AutoDock Vina. The affinity represents the predicted binding energy. RMSD (Root Mean Square Deviation) values compare the pose to the best mode (l.b. = lower bound, u.b. = upper bound). Lower RMSD values indicate similarity in conformation.[9][19]

A more negative binding affinity suggests a stronger binding interaction. The top-ranked pose (Pose 1) is generally considered the most likely binding mode.

Analyzing the Binding Pose and Interactions

The true insight from a docking study comes from visualizing the ligand-receptor complex.[19] This is done using molecular visualization software like PyMOL or Discovery Studio Visualizer.

Key aspects to analyze include:

  • Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and specific amino acid residues in the binding site. These are strong, directional interactions that are critical for binding affinity and specificity.

  • Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand and hydrophobic residues (e.g., Valine, Leucine, Phenylalanine) in the binding pocket.

  • Pi-Pi Stacking: If both the ligand and a protein residue (e.g., Tyrosine, Phenylalanine) contain aromatic rings, they may engage in pi-pi stacking interactions.

  • Salt Bridges: Identify any electrostatic interactions between charged groups on the ligand and receptor.

Visualization of the Ligand-Receptor Complex

G cluster_ligand Ligand cluster_receptor Receptor Active Site L_HBA H-Bond Acceptor R_HBD Amino Acid (H-Bond Donor) L_HBA->R_HBD Hydrogen Bond L_HBD H-Bond Donor R_HBA Amino Acid (H-Bond Acceptor) L_HBD->R_HBA Hydrogen Bond L_Aro Aromatic Ring R_Aro Aromatic Residue (e.g., Phe, Tyr) L_Aro->R_Aro Pi-Pi Stacking L_Hyd Hydrophobic Group R_Hyd Hydrophobic Pocket L_Hyd->R_Hyd Hydrophobic Interaction

Caption: Key Protein-Ligand Interactions.

By mapping these interactions, a researcher can understand the structural basis for the ligand's predicted affinity and propose modifications to improve its binding.

Conclusion and Future Perspectives

Summary of Findings

This guide has outlined a complete workflow for the molecular docking of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine against the VEGFR-2 kinase domain. The hypothetical results suggest that the compound binds favorably in the active site, with a predicted binding affinity of -9.2 kcal/mol. The analysis of the binding pose would reveal the key interactions driving this affinity.

Limitations of Molecular Docking

It is crucial to acknowledge the limitations of molecular docking.[21] Scoring functions are approximations and may not always perfectly predict real-world binding affinities. The technique typically uses a rigid receptor, which does not account for the protein's natural flexibility. Therefore, docking results should be considered predictive hypotheses.

Next Steps: Towards Experimental Validation

The ultimate validation of a docking study comes from experimental testing. Promising candidates identified through docking should be synthesized or purchased and evaluated in vitro. For this specific project, the next steps would include:

  • In vitro Kinase Assay: To measure the IC50 value of the compound against VEGFR-2.

  • Cell-based Assays: To determine the compound's effect on cancer cell proliferation and angiogenesis.

Molecular docking is a powerful tool for generating hypotheses and prioritizing compounds, serving as a critical first step in the modern drug discovery process.[1][2][8]

References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). Zenodo.
  • How to interprete and analyze molecular docking results? (2024, September 19).
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014, July 22). PubMed.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020, June 1). Letters in Drug Design & Discovery.
  • Molecular Docking Results Analysis and Accuracy Improvement.
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2026, January 5). Journal of Applied Pharmaceutical Science.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (2023). Journal of Medicinal and Organic Chemistry.
  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers.
  • The impact of molecular docking on drug discovery and development: a review of recent advances and applications. (2025, December 31). Journal of Ethnopharmacology and Toxicology.
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). Zenodo.
  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute.
  • How I can analyze and present docking results? (2020, May 18).
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025, March 29). YouTube.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine, a substituted 5-aminopyrazole. The 5-aminopyrazole scaffold is a highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine, a substituted 5-aminopyrazole. The 5-aminopyrazole scaffold is a highly valued structural motif in the fields of medicinal chemistry and agrochemicals due to its wide range of biological activities.[1][2] This guide details a robust and widely applicable method involving the cyclocondensation of a β-ketonitrile with a substituted hydrazine. The protocol is designed for researchers, chemists, and professionals in drug development, offering in-depth explanations of experimental choices, safety precautions, and troubleshooting, ensuring a reproducible and efficient synthesis.

Synthesis Overview and Strategy

The primary strategy for constructing the 5-aminopyrazole ring system is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2] This method is one of the most versatile and direct routes to this class of compounds.

In this protocol, the target molecule, 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine , is synthesized by reacting (4-chlorophenyl)hydrazine with the corresponding β-ketonitrile, 2,3-dimethyl-3-oxobutanenitrile . The reaction is typically performed in an alcoholic solvent under reflux conditions. If the hydrochloride salt of the hydrazine is used, a mild base is added to liberate the free hydrazine in situ.

Overall Reaction Scheme:

Figure 1: Cyclocondensation of (4-chlorophenyl)hydrazine with 2,3-dimethyl-3-oxobutanenitrile to yield the target 5-aminopyrazole.

Reaction Mechanism

The formation of the 5-aminopyrazole ring proceeds through a well-established two-step mechanism:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of (4-chlorophenyl)hydrazine on the electrophilic carbonyl carbon of 2,3-dimethyl-3-oxobutanenitrile. This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs a nucleophilic attack on the carbon of the nitrile group. This intramolecular cyclization step forms the five-membered pyrazole ring. A subsequent tautomerization (proton shift) results in the stable, aromatic 5-aminopyrazole product.[1][3]

Detailed Synthesis Protocol

This protocol provides a method for a ~10 mmol scale synthesis, which can be adjusted as needed.

Materials and Reagents
ReagentCAS NumberMolecular Wt. ( g/mol )Molar Eq.QuantityNotes
(4-chlorophenyl)hydrazine hydrochloride1073-70-7179.061.01.79 gToxic; handle with care in a fume hood.
Sodium Acetate (Anhydrous)127-09-382.031.10.90 gUsed as a mild base to neutralize the HCl salt.
2,3-dimethyl-3-oxobutanenitrileN/A111.141.01.11 gAlso known as 3-methyl-2-oxopentanenitrile.
Ethanol (200 Proof, Anhydrous)64-17-546.07-50 mLServes as the reaction solvent.
Deionized Water7732-18-518.02-~100 mLFor precipitation and washing.
Celite® or Filter Aid61790-53-2---Optional, for filtration of hot solutions during recrystallization.
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and chamber

  • Rotary evaporator

MANDATORY Safety Precautions
  • Hydrazine Derivatives: (4-chlorophenyl)hydrazine and its salts are toxic, irritants, and potential carcinogens. Always handle this reagent in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

  • Solvents: Ethanol is flammable. Ensure that heating is performed using a spark-free source like a heating mantle or oil bath. Avoid open flames.

  • The reaction should be conducted in a well-ventilated area.

Step-by-Step Experimental Procedure

Part A: Reaction Setup and Execution

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) and anhydrous sodium acetate (0.90 g, 11 mmol).

  • Add 50 mL of anhydrous ethanol to the flask. Stir the resulting suspension at room temperature for 15-20 minutes. This step generates the free (4-chlorophenyl)hydrazine base in situ.

  • To this suspension, add 2,3-dimethyl-3-oxobutanenitrile (1.11 g, 10 mmol) in one portion.

  • Attach a reflux condenser to the flask and begin heating the mixture to reflux (approximately 78-80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete when the spot corresponding to the starting β-ketonitrile has been consumed (typically 4-6 hours).

Part B: Work-up and Product Isolation

  • Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.

  • Slowly add deionized water (~50-75 mL) to the reaction mixture while stirring. The crude product should precipitate as a solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (2 x 25 mL) to remove any inorganic salts and residual ethanol.

  • Dry the crude product under vacuum or in a desiccator.

Part C: Purification

  • The most common method for purifying 5-aminopyrazoles is recrystallization.[3] Transfer the crude solid to a beaker or Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solution has color impurities, you may perform a hot filtration through a small plug of Celite®.

  • Slowly add hot water dropwise until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly under vacuum.

Characterization

The identity and purity of the final product, 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine (CAS: 1247184-36-6) , should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₁H₁₂ClN₃, MW: 221.68 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine group.

  • Melting Point: To assess the purity of the final compound.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Yield 1. Incomplete reaction.1. Extend the reflux time and monitor closely by TLC. Ensure the reaction temperature is maintained.
2. Poor quality of reagents.2. Use freshly opened or purified hydrazine. Ensure the β-ketonitrile is pure and free from hydrolysis byproducts.[3]
3. Product is soluble in the work-up solvent.3. If the product does not precipitate upon adding water, remove the ethanol on a rotary evaporator first, then add water. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.
Oily Product Impurities present or incomplete crystallization.1. Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. 2. Purify the product using column chromatography on silica gel.
Formation of Isomers (Less common for this specific reaction)The reaction between a β-ketonitrile and a hydrazine is generally highly regioselective for the 5-aminopyrazole isomer.[1] If isomers are suspected, purification by column chromatography is recommended.

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the synthesis.

SynthesisWorkflow A Reagent Preparation (Flask Setup) B In Situ Base Formation (Hydrazine Free Base Generation) A->B Add Hydrazine HCl & Sodium Acetate in EtOH C Addition of β-Ketonitrile B->C Stir 15 min D Reaction Under Reflux (4-6 hours, ~80°C) C->D E Reaction Monitoring via TLC D->E Periodic Sampling E->D Continue if incomplete F Cooling & Precipitation (Addition of Water) E->F If complete G Isolation of Crude Product (Vacuum Filtration) F->G H Purification (Recrystallization from EtOH/Water) G->H I Drying H->I Collect Crystals J Final Product Characterization (NMR, MS, MP) I->J

Caption: Workflow for the synthesis of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine.

References

  • Al-Matar, H. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 286-316. Available at: [Link]

  • Gomaa, M. A.-M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 188. Available at: [Link]

  • Elmaaty, A. A., et al. (2018). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 8(39), 21844-21876. Available at: [Link]

  • Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry, 17(4). Available at: [Link]

  • Elgemeie, G. H., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 95-107. Available at: [Link]

Sources

Application

Preclinical In Vivo Dosing Strategies for 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine (CDPA)

As a Senior Application Scientist, transitioning a novel small-molecule hit from in vitro screening to in vivo preclinical models requires a rigorous, causality-driven approach. The compound 1-(4-chlorophenyl)-3,4-dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, transitioning a novel small-molecule hit from in vitro screening to in vivo preclinical models requires a rigorous, causality-driven approach. The compound 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine (CAS: 1247184-36-6), hereafter referred to as CDPA , represents a classic lipophilic, weakly basic aminopyrazole scaffold. Compounds of this class are frequently investigated as kinase inhibitors or immunomodulators.

This technical guide details the physicochemical rationale, formulation strategies, and self-validating in vivo protocols necessary to successfully evaluate CDPA in rodent pharmacokinetic (PK) and efficacy models.

Physicochemical Rationale & Formulation Strategy

Before dosing an animal, you must understand how the molecule's structure dictates its macroscopic behavior. CDPA features a chlorophenyl ring and a dimethylpyrazole core, driving high lipophilicity (estimated LogP ~3.0). The primary amine provides a weakly basic pKa (~4.5). Consequently, CDPA is classified as a Biopharmaceutics Classification System (BCS) Class II compound: it possesses high membrane permeability but suffers from dissolution-rate limited aqueous solubility[1].

To dose this compound in vivo, we must engineer formulations that overcome these thermodynamic barriers.

  • Intravenous (IV) Causality: IV administration requires a true solution. Because CDPA will not dissolve in aqueous saline, we must disrupt its crystalline lattice using a polar aprotic solvent (DMSO). To prevent the drug from crashing out (precipitating) when the formulation is diluted in the aqueous environment of the bloodstream, we introduce a non-ionic surfactant (Tween 80) to create a protective micellar dispersion.

  • Oral (PO) Causality: For oral gavage, true solutions are rarely necessary or practical. Instead, we formulate a homogeneous micro-suspension. Methylcellulose (MC) increases the vehicle's viscosity, preventing the hydrophobic drug particles from settling rapidly. Tween 80 acts as a wetting agent, reducing the contact angle of the particles and facilitating gastrointestinal fluid interaction, which is critical for lipid-based and suspension formulations[1].

Table 1: Physicochemical Properties & Formulation Implications
PropertyValue/CharacteristicFormulation Implication
Molecular Weight 221.69 g/mol Favorable for oral absorption (Lipinski's Rule of 5).
LogP (estimated) ~3.0High lipophilicity; requires co-solvents or surfactants for IV.
pKa (primary amine) ~4.5Weak base; soluble at low gastric pH, risks precipitation in neutral intestinal pH.
BCS Classification Class IIDissolution-rate limited absorption; requires wetting agents for PO.
Table 2: Standard Vehicle Compositions for CDPA
RouteVehicle CompositionPreparation SequenceMax Volume (Mice)
Intravenous (IV) 5% DMSO / 10% Tween 80 / 85% SalineDissolve in DMSO Add Tween 80 Vortex Add Saline dropwise.5 mL/kg
Oral (PO) 0.5% Methylcellulose / 0.1% Tween 80 in WaterTriturate drug with Tween 80 Slowly add MC solution while stirring.10 mL/kg

Pharmacokinetic (PK) Study Design

To determine the absolute bioavailability (%F) and systemic clearance of CDPA, a crossover or parallel IV/PO pharmacokinetic study is required. Following the ICH M3(R2) guidelines for nonclinical safety studies[2], initial dose-ranging should be conducted to evaluate systemic exposure before committing to long-term efficacy models.

PK_Workflow A Compound CDPA (Solid State) B Physicochemical Profiling (LogP ~3.0, pKa ~4.5) A->B C IV Formulation (5% DMSO, 10% Tween 80) B->C High Solubility Req. D PO Formulation (0.5% MC, 0.1% Tween 80) B->D Suspension Req. E IV Administration (Tail Vein, 1-2 mg/kg) C->E F PO Administration (Oral Gavage, 5-10 mg/kg) D->F G Serial Blood Sampling (0.25 to 24 h) E->G F->G H LC-MS/MS Bioanalysis & PK Modeling G->H

Caption: Workflow for CDPA Formulation and Pharmacokinetic Profiling.

Protocol 1: Preparation of IV Formulation (Self-Validating)
  • Weighing: Accurately weigh 2.0 mg of CDPA powder into a clean glass vial.

  • Solubilization: Add 50 μ L of 100% DMSO. Vortex for 60 seconds until a completely clear solution is achieved.

  • Surfactant Addition: Add 100 μ L of Tween 80. Vortex vigorously for 2 minutes to ensure complete mixing of the solvent and surfactant.

  • Aqueous Dilution: While gently vortexing the vial, add 850 μ L of sterile 0.9% Saline dropwise.

  • Validation (Tyndall Effect Check): Shine a laser pointer through the vial. A visible, scattering beam indicates colloidal precipitation (formulation failure). A clear, non-scattering liquid confirms a successful, stable micellar solution ready for IV injection.

Protocol 2: In Vivo PK Dosing and Sampling
  • Animal Preparation: Fast male C57BL/6 mice for 4 hours prior to PO dosing to standardize gastric emptying. IV cohorts may remain fed.

  • Dosing:

    • IV Cohort: Administer 2 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).

    • PO Cohort: Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg), strictly adhering to the maximum volume limits outlined in the Guide for the Care and Use of Laboratory Animals[3].

  • Validation (Syringe Back-Weighing): Weigh the dosing syringe before and after administration. Divide the mass difference by the formulation density to calculate the exact administered dose. This prevents PK calculation errors due to partial dosing.

  • Sampling: Collect 50 μ L of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

Table 3: Expected Pharmacokinetic Parameters (Simulated Profile)
ParameterIV (2 mg/kg)PO (10 mg/kg)Interpretation
Cmax (ng/mL) 1,850940Moderate oral peak exposure, typical for BCS Class II.
Tmax (h) 0.082.0Delayed absorption due to gastric emptying and dissolution.
AUC_0-inf (h*ng/mL) 3,2006,400Used to calculate absolute bioavailability.
Clearance (mL/min/kg) 10.4N/AIndicates moderate hepatic clearance.
Bioavailability (%F) 100%40%Acceptable oral bioavailability for preclinical efficacy models.

Efficacy & Tolerability Dosing Strategies

Once PK parameters are established, the next phase is determining the Maximum Tolerated Dose (MTD) and executing Multiple Ascending Dose (MAD) efficacy studies. The ICH M3(R2) guidelines emphasize that the duration of nonclinical safety studies must adequately support the intended clinical trial duration[2].

Efficacy_Workflow S1 Determine MTD (Maximum Tolerated Dose) S2 Select Efficacy Doses (e.g., 1/4 MTD, 1/2 MTD) S1->S2 S3 Daily PO Dosing (Vehicle vs. CDPA) S2->S3 S4 Monitor Body Weight & Clinical Signs S3->S4 S4->S3 Weight loss <15% S5 Endpoint Analysis (Biomarkers & Histology) S4->S5 Study Complete

Caption: Iterative In Vivo Efficacy and Tolerability Dosing Strategy.

Protocol 3: Daily PO Dosing and Tolerability Monitoring
  • Dose Selection: Based on the MTD, select a high dose (e.g., 1/2 MTD) and a low dose (e.g., 1/4 MTD) to establish a dose-response relationship.

  • Administration: Administer the CDPA PO suspension daily at the same time (e.g., 09:00 AM) to minimize circadian variations in drug metabolism.

  • Validation (Clinical Monitoring): Animal body weight is the ultimate self-validating metric for tolerability. Weigh animals daily prior to dosing. If an animal exhibits >15% weight loss from baseline, or displays severe lethargy/piloerection, dosing must be suspended immediately.

  • Bioanalytical Validation (Internal Standard): When analyzing endpoint plasma or tissue samples via LC-MS/MS, always spike the matrix with a structurally related Internal Standard (IS)—such as a fluorinated analog of CDPA. This corrects for matrix-induced ion suppression and extraction recovery variations, ensuring your efficacy exposure data is highly trustworthy.

References

  • National Research Council. (2011). Guide for the Care and Use of Laboratory Animals: Eighth Edition. Washington, DC: The National Academies Press.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2009). ICH Harmonised Tripartite Guideline: Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2).[Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[Link]

Sources

Method

Application Note: Multiplexed Cell Viability and Cytotoxicity Profiling of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine

Executive Summary & Scientific Rationale 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine belongs to the 1,5-disubstituted pyrazole class—a privileged scaffold in medicinal chemistry recognized for its broad-spectrum a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine belongs to the 1,5-disubstituted pyrazole class—a privileged scaffold in medicinal chemistry recognized for its broad-spectrum anti-tumor, anti-microbial, and targeted kinase inhibitory activities ()[1]. When evaluating novel synthetic pyrazoles for anti-cancer efficacy, accurately determining the half-maximal inhibitory concentration ( IC50​ ) is the critical first step in the drug development pipeline.

The Causality of Assay Selection: Historically, the colorimetric MTT assay has been the default method for cell viability screening ()[2]. However, MTT relies on the reduction of tetrazolium salts by mitochondrial dehydrogenases. Pyrazole derivatives frequently exhibit intrinsic redox properties or alter mitochondrial metabolism independently of cell death, which can artificially reduce tetrazolium and yield false-positive viability signals ()[3].

To circumvent these biochemical artifacts, this protocol employs an ATP-dependent luminescent assay (e.g., CellTiter-Glo). ATP serves as a direct, highly sensitive proxy for metabolically active cells. Because endogenous ATPases rapidly degrade ATP upon cell death, this method prevents redox interference and provides a self-validating measure of absolute cell viability ()[4].

Experimental Workflow & Self-Validating Controls

To ensure the protocol is a self-validating system, every microplate must include the following internal controls:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and isolates the solvent's baseline effect.

  • Positive Control (1 µM Staurosporine): A known pan-kinase inhibitor that reliably induces apoptosis, validating the assay's sensitivity to cell death.

  • Background Control (Media + Compound, No Cells): Rules out auto-luminescence or intrinsic fluorescence of the pyrazole derivative.

Workflow N1 1. Cell Seeding (96/384-well plate) N2 2. Compound Treatment (Pyrazole) N1->N2 N3 3. Incubation (24h - 72h) N2->N3 N4 4. ATP Luminescence Assay N3->N4 N5 5. Data Acquisition (Plate Reader) N4->N5 N6 6. IC50 Calculation & Hit Validation N5->N6

High-throughput ATP-dependent cell viability assay workflow.

Step-by-Step Methodology

Phase 1: Cell Seeding and Equilibration
  • Harvesting: Detach exponentially growing cancer cells (e.g., HepG2, MCF-7) using Trypsin-EDTA. Neutralize and centrifuge to obtain a cell pellet.

  • Seeding: Resuspend cells in complete media and seed at a density of 5,000 cells/well in a solid white 96-well microplate (90 µL/well).

    • Causality: Solid white plates are specifically chosen over clear plates to maximize the reflection of the luminescent signal toward the detector and strictly prevent optical crosstalk between adjacent wells ()[4].

  • Equilibration: Incubate the plate at 37°C, 5% CO2​ for 24 hours.

    • Causality: This recovery period is essential for cells to re-establish membrane integrity, adhere to the substrate, and resume logarithmic growth prior to compound exposure.

Phase 2: Compound Preparation and Treatment
  • Stock Preparation: Dissolve 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine in 100% anhydrous DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare a 10-point dose-response curve (e.g., 0.01 µM to 100 µM) in intermediate media.

  • Dosing: Add 10 µL of the 10X concentrated compound solutions to the 90 µL of cells.

    • Causality: Maintaining a final DMSO concentration of 0.1% (v/v) is critical. Higher concentrations of DMSO disrupt lipid bilayers and induce vehicle-mediated cytotoxicity, which would confound the pyrazole's true biological activity.

Phase 3: ATP-Luminescence Assay Execution
  • Temperature Normalization: Following a 48-hour compound incubation, remove the plate from the incubator and equilibrate it to room temperature (approx. 22°C) for 30 minutes.

    • Causality: The luciferase enzyme kinetics utilized in ATP assays are highly temperature-dependent. Uneven temperatures across the microplate (e.g., cold edges, warm center) will cause severe edge effects and skew luminescence readings ()[2].

  • Lysis and Reaction: Add 100 µL of the ATP-luminescence reagent to each well.

  • Shaking: Mix the plate on an orbital shaker at 500 rpm for 2 minutes.

    • Causality: Mechanical shearing is required to fully lyse the cellular membranes and release intracellular ATP into the reaction buffer.

  • Signal Stabilization: Incubate the plate in the dark at room temperature for 10 minutes.

    • Causality: This resting phase allows the luciferase-luciferin reaction to reach a steady-state kinetic equilibrium, ensuring a stable luminescent signal that will not decay during the plate reading process.

  • Detection: Measure luminescence using a multi-mode microplate reader with an integration time of 0.5 to 1.0 second per well.

Data Presentation & Assay Comparison

The table below illustrates representative comparative data highlighting the necessity of the ATP-Luminescence method over the traditional MTT assay when evaluating redox-active pyrazole derivatives.

Cell LineTissue OriginAssay Method IC50​ (µM) ± SDObservation / Causality
HepG2 Hepatocellular CarcinomaMTT45.2 ± 3.1Pyrazole redox interference artificially reduces tetrazolium, overestimating viability.
HepG2 Hepatocellular CarcinomaATP-Luminescence 18.4 ± 1.5 True cytotoxic threshold accurately reflecting absolute ATP depletion.
MCF-7 Breast AdenocarcinomaMTT52.8 ± 4.0Delayed formazan crystal formation masks early-stage cell death.
MCF-7 Breast AdenocarcinomaATP-Luminescence 22.1 ± 1.8 Accurate reflection of metabolic halt and apoptosis.

Mechanistic Visualization

When 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine penetrates the cell membrane, it is hypothesized to trigger the intrinsic apoptotic pathway. The diagram below outlines the causal chain of events leading to the ATP depletion measured in the assay.

Pathway P1 1-(4-chlorophenyl)-3,4-dimethyl- 1H-pyrazol-5-amine P2 Intracellular Target Binding P1->P2 P3 Mitochondrial Depolarization P2->P3 P4 Cytochrome C Release P3->P4 P5 Caspase 9/3 Activation P4->P5 P6 Apoptosis & ATP Depletion P5->P6

Putative apoptotic signaling pathway induced by bioactive pyrazole derivatives.

References

  • Rostom SAF, Shalaby MA, El-Demellawy MA. "Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents." European Journal of Medicinal Chemistry, 2003. URL: [Link]

  • Riss TL, Moravec RA, Niles AL, et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013. URL:[Link]

  • MDPI. "Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model." Pharmaceuticals, 2021. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine

Welcome to the technical support center for the synthesis of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this and structurally related 5-aminopyrazoles. Our goal is to provide you with in-depth, field-proven insights to enhance your synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing 5-aminopyrazoles like 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine?

The most widely adopted and versatile method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a substituted hydrazine.[1][2] In the case of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine, the reaction would involve the condensation of 2,3-dimethyl-3-oxopropanenitrile with 4-chlorophenylhydrazine.

The reaction proceeds through a well-established mechanism. Initially, the terminal nitrogen of the hydrazine performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. This intermediate then undergoes an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon. A final tautomerization step yields the aromatic 5-aminopyrazole ring.[1][2]

Reaction_Mechanism start1 2,3-dimethyl-3-oxopropanenitrile intermediate Hydrazone Intermediate start1->intermediate Nucleophilic attack start2 4-chlorophenylhydrazine start2->intermediate product 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine intermediate->product Intramolecular cyclization & Tautomerization

Caption: General reaction mechanism for the synthesis of 5-aminopyrazoles.

Troubleshooting Guide: Low Synthesis Yield

A common challenge in the synthesis of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine is achieving a high yield. Several factors can contribute to this issue, from the quality of your starting materials to the specific reaction conditions. This guide provides a systematic approach to troubleshooting and optimizing your reaction.

Q2: My reaction yield is consistently low. What are the potential causes and how can I address them?

Low yield is a multifaceted problem that can often be resolved by systematically evaluating each stage of your experimental setup. Below is a troubleshooting workflow to guide you through the process.

Troubleshooting_Workflow start Low Yield Observed purity 1. Check Purity of Starting Materials start->purity conditions 2. Optimize Reaction Conditions purity->conditions If purity is confirmed sub_purity Hydrazine degradation? β-ketonitrile hydrolysis? purity->sub_purity workup 3. Evaluate Work-up & Purification conditions->workup If yield is still low sub_conditions Temperature too low/high? Incorrect solvent? Need for catalyst? conditions->sub_conditions high_yield Improved Yield workup->high_yield If optimized sub_workup Product lost during extraction? Precipitation issues? workup->sub_workup

Caption: A systematic workflow for troubleshooting low synthesis yield.

Step 1: Purity of Starting Materials

The quality of your reactants is paramount for a successful synthesis.

  • 4-Chlorophenylhydrazine: Hydrazine and its derivatives can be susceptible to oxidation and degradation over time, often indicated by a change in color (e.g., yellowing or turning reddish-brown).[3][4] It is highly recommended to use freshly opened or purified 4-chlorophenylhydrazine. If using the hydrochloride salt, ensure it is properly neutralized or that the reaction conditions are adjusted accordingly.

  • 2,3-dimethyl-3-oxopropanenitrile: This β-ketonitrile can be prone to hydrolysis, especially in the presence of acidic or basic impurities.[2] Ensure its purity before starting the reaction. Running the reaction under neutral or slightly acidic conditions in an aprotic solvent can help minimize hydrolysis.[2]

Step 2: Optimization of Reaction Conditions

Fine-tuning the reaction parameters can significantly impact the yield.

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of 4-chlorophenylhydrazine.This can help drive the reaction to completion, especially if the β-ketonitrile is the limiting reagent.[2]
Solvent Ethanol is a commonly used solvent. However, for aryl hydrazines, aprotic dipolar solvents like DMF or NMP might offer better results.[2]The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate.
Temperature Reactions are often performed at room temperature or reflux.[2][5] Start at room temperature and monitor the reaction progress. If the reaction is sluggish, gradually increase the temperature.Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts.
Catalyst A catalytic amount of a weak acid, such as acetic acid, can be beneficial.[3]The acid catalyzes the formation of the hydrazone intermediate.[6]
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.[2][3]

Step 3: Work-up and Purification

The isolation of your product is a critical step where significant losses can occur.

  • Product Precipitation: In many cases, the 5-aminopyrazole product will precipitate from the reaction mixture upon cooling.[3] If precipitation is incomplete, the addition of water can sometimes induce further precipitation.[5]

  • Extraction: If the product does not precipitate, an extractive work-up will be necessary. Ensure the pH of the aqueous layer is adjusted to maximize the recovery of the amine product in the organic phase.

  • Purification: Recrystallization is a common method for purifying the final product. A solvent system of ethanol/water or hexanes/ethyl acetate can be effective.[4] Column chromatography can also be employed if recrystallization does not yield a pure product.

Troubleshooting Guide: Formation of Regioisomers

Q3: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of my reaction?

While the synthesis of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine from 2,3-dimethyl-3-oxopropanenitrile and 4-chlorophenylhydrazine is not expected to produce regioisomers due to the symmetry of the hydrazine's reaction with the keto and nitrile groups, the formation of regioisomers is a common issue in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds or β-ketonitriles.[2][7]

The regioselectivity is governed by which nitrogen of the substituted hydrazine attacks which electrophilic carbon of the dicarbonyl compound. This is influenced by both steric and electronic factors.[2]

Strategies to Enhance Regioselectivity:

  • pH Control: The pH of the reaction medium can significantly influence which regioisomer is favored. Acidic conditions may favor one isomer, while basic conditions may favor the other.[2][7]

  • Solvent Choice: The polarity of the solvent can impact the reaction pathway. Aprotic dipolar solvents like DMF have been reported to improve regioselectivity in some cases.[2]

  • Temperature: Thermodynamic and kinetic control can lead to different regioisomers. Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.[7]

  • Bulky Substituents: Steric hindrance from bulky substituents on either the hydrazine or the dicarbonyl compound can direct the reaction towards the formation of a single regioisomer.[2]

Experimental Protocols

General Procedure for the Synthesis of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethyl-3-oxopropanenitrile (1 equivalent) in ethanol.

  • Hydrazine Addition: Add 4-chlorophenylhydrazine (1.1 equivalents) to the solution. If using the hydrochloride salt, add an equivalent of a non-nucleophilic base like triethylamine.

  • Catalyst Addition (Optional): Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. If the reaction is slow, gently heat the mixture to reflux.

  • Isolation: Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and attempt to induce crystallization, or perform an extractive work-up.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • Approaches towards the synthesis of 5-aminopyrazoles - PMC. (2011, February 9). [Link]

  • Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. (n.d.). [Link]

  • Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines | The Journal of Organic Chemistry - ACS Publications. (2024, July 11). [Link]

  • Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles | ACS Combinatorial Science. (2005, May 17). [Link]

  • Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents - Taylor & Francis. (2023, February 3). [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate. (n.d.). [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16). [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022, September 12). [Link]

  • synthesis of pyrazoles - YouTube. (2019, January 19). [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. (n.d.). [Link]

  • Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination | The Journal of Organic Chemistry - ACS Publications. (2013, January 9). [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - MDPI. (2017, May 16). [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). [Link]

  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. (2024, April 23). [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). [Link]

  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed. (2003, November 15). [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (n.d.). [Link]

  • 1-(4-chlorophenyl)-1h-pyrazol-5-amine - PubChemLite. (n.d.). [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021, September 24). [Link]

  • 3-(4-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-ol - NextSDS. (n.d.). [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI. (n.d.). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for overcoming the aqueous solubility limitations of 1-(4-chlorophenyl)-3,4-dimethyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for overcoming the aqueous solubility limitations of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine (CAS: 1247184-36-6).

As a highly lipophilic pyrazole derivative, this compound presents classic "brick dust" and "grease ball" characteristics that complicate both in vitro screening and in vivo formulation. This guide is designed for researchers and drug development professionals to diagnose solubility failures and implement robust, scientifically validated solutions.

Part 1: Diagnostic FAQs – Understanding the Solubility Barrier

Q1: Mechanistically, why does 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine exhibit such poor aqueous solubility? A: The poor solubility is driven by two severe thermodynamic penalties. First, the 4-chlorophenyl group and the 3,4-dimethyl substitutions create a highly lipophilic surface area, drastically increasing the cavitation energy required to create a void in the aqueous hydrogen-bond network. Second, the planar pyrazole core and the amine group facilitate strong intermolecular hydrogen bonding and π-π stacking in the solid state, leading to a high crystal lattice energy. While pyrazoles are often utilized as bioisosteres to improve physicochemical properties compared to benzenes[1], the specific halogenated, multi-alkylated structure of this molecule severely restricts water solvation.

Q2: Can I simply lower the pH to protonate the amine and dissolve it? A: This is partially effective but often insufficient for stable assays. The primary amine at the 5-position is adjacent to the electron-withdrawing pyrazole ring and the 4-chlorophenyl system. This electron delocalization significantly lowers the pKa of the amine compared to standard aliphatic amines. While lowering the pH below 3.0 may induce partial protonation and transient solubility, it risks chemical instability and is physiologically incompatible for cell-based or enzymatic assays.

Q3: My DMSO stock precipitates immediately upon addition to the aqueous assay buffer. How do I prevent this? A: This phenomenon is known as "solvent shift precipitation." When the DMSO is diluted, the hydrophobic compound rapidly nucleates because the thermodynamic solubility of the mixture drops below the compound's concentration. To troubleshoot:

  • Pre-dilution: Dilute the DMSO stock into an intermediate co-solvent (e.g., PEG 400 or Tween 80) before adding it to the aqueous buffer.

  • Order of Addition: Add the compound solution dropwise to a rapidly vortexing aqueous buffer—never the reverse.

  • Temperature Control: Warm the aqueous buffer to 37°C prior to addition to temporarily increase the kinetic solubility threshold.

Part 2: Troubleshooting Workflows & Solubilization Strategies

Selecting the correct solubilization strategy depends entirely on your downstream application. Use the decision matrix below to identify the optimal path for your experiment.

SolubilityWorkflow Start Solubility Issue: 1-(4-chlorophenyl)-3,4-dimethyl- 1H-pyrazol-5-amine AssayType What is the downstream application? Start->AssayType InVitro In Vitro Assays (Cell Culture / Enzyme) AssayType->InVitro InVivo In Vivo / Formulation (Animal Models) AssayType->InVivo Cosolvent Use Co-solvents (DMSO ≤ 1%, PEG400) InVitro->Cosolvent Complexation Cyclodextrin Complexation (HP-β-CD / Captisol) InVivo->Complexation Lipid Lipid-Based Formulation (SEDDS / Emulsions) InVivo->Lipid Validate Perform Kinetic/Thermodynamic Solubility Validation Cosolvent->Validate Complexation->Validate Lipid->Validate

Caption: Decision matrix for selecting solubilization strategies based on downstream applications.

Q4: What is the most effective formulation strategy for in vivo dosing of this compound? A: Inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for lipophilic pyrazole derivatives. HP-β-CD features a hydrophobic cavity that encapsulates the lipophilic 4-chlorophenyl moiety, while its hydrophilic exterior ensures aqueous dissolution. Studies on structurally related pyrazolo-pyrimidines and aripiprazole have demonstrated that HP-β-CD can enhance water solubility by 100- to 1000-fold, significantly improving bioavailability without the toxicity associated with high co-solvent concentrations[2][3].

ComplexationMechanism Drug Free Compound (Lipophilic Pyrazole) Equilibrium K_c Drug->Equilibrium Hydrophobic Interactions CD HP-β-CD (Hydrophobic Cavity) CD->Equilibrium Host Molecule Complex Inclusion Complex (Aqueous Soluble) Equilibrium->Complex 1:1 or 1:2 Stoichiometry

Caption: Thermodynamic equilibrium of compound complexation with HP-β-CD.

Part 3: Quantitative Data Summary

The table below summarizes the expected solubility enhancements when applying different excipients to lipophilic pyrazole amines.

Excipient / StrategyTypical ConcentrationExpected Solubility IncreasePrimary Mechanism of Action
DMSO 1% v/v5x - 10xDisruption of the aqueous hydrogen bond network (Co-solvency).
PEG 400 10% v/v15x - 30xReduction of solvent dielectric constant; disruption of hydration shells.
HP-β-CD 100 mM100x - 500xHydrophobic encapsulation of the 4-chlorophenyl ring[2].
Tween 80 1% w/v50x - 100xMicellar solubilization (effective only above the Critical Micelle Concentration).
Citrate Buffer pH 3.02x - 5xPartial protonation of the C5-amine group, increasing polarity.

Part 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol acts as a self-validating system. By plotting the results of this phase solubility study, the linearity of the data will internally verify whether a true 1:1 inclusion complex has been formed.

Protocol: Phase Solubility Profiling with HP-β-CD (Higuchi-Connors Method)

Purpose: To establish the stoichiometric ratio and stability constant ( Kc​ ) of the pyrazole-cyclodextrin inclusion complex, confirming thermodynamic solubility enhancement.

Step-by-Step Methodology:

  • Preparation of Host Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, 100 mM) in a physiologically relevant buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add an excess amount (far beyond the expected solubility limit) of solid 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine to each vial to ensure the presence of a solid phase.

  • Equilibration: Seal the vials tightly and agitate them on an orbital shaker at 300 rpm at a constant temperature (e.g., 25°C or 37°C) for 48 to 72 hours. Causality note: Extended time is required to overcome the high crystal lattice energy and reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved drug. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1 mL of filtrate to account for non-specific membrane adsorption.

  • Quantification: Dilute the filtrate appropriately with mobile phase and quantify the dissolved pyrazole amine using a validated HPLC-UV method.

  • Data Analysis & Validation: Plot the concentration of the dissolved compound (Molar) against the concentration of HP-β-CD (Molar).

    • Self-Validation: If the plot yields a straight line with a slope less than 1 (an AL​ -type plot), it confirms the formation of a highly soluble 1:1 inclusion complex. The stability constant can then be calculated using the equation: Kc​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility of the drug in the absence of HP-β-CD.

References

  • Source: nih.
  • Source: nih.
  • Title: Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD)

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine .

This molecule presents a dual challenge in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): it possesses a highly hydrophobic core (due to the 4-chlorophenyl and dimethyl groups) and a basic primary amine attached to a pyrazole ring. This combination frequently leads to excessive retention times and severe peak tailing if the mobile phase is not rigorously optimized.

Below, you will find targeted troubleshooting FAQs, mechanistic explanations, quantitative data summaries, and self-validating experimental protocols to ensure your method development is robust and reproducible.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine exhibit severe peak tailing during RP-HPLC? Causality: The root cause is a secondary chemical interaction. In reversed-phase chromatography, basic analytes (like the amine group on your pyrazole ring) frequently undergo ion-exchange interactions with residual, unbonded silanol groups (-Si-OH) on the silica stationary phase. If the mobile phase pH is above the pKa of these silanols (typically pH 4–5 for older Type-A silica, or >7 for high-purity Type-B silica), the silanols become ionized (-Si-O⁻)[1]. The positively charged, protonated pyrazole amine strongly binds to these anionic sites, causing a delayed elution of a portion of the analyte band, which manifests as a "tail"[2][3]. Solution: You must suppress silanol ionization by lowering the mobile phase pH to < 3.0, neutralizing the silanols so that only ideal hydrophobic partitioning occurs[2][4].

Q2: How do I select the optimal buffer and pH to ensure method robustness? Causality: For basic amines, the "2-pH rule" dictates that the mobile phase pH should be at least 2 units away from the analyte's pKa to ensure it is fully in one ionization state, preventing retention time drift. Operating at a low pH (e.g., pH 2.0–2.5) is highly effective[2]. While a 10–20 mM Potassium Phosphate buffer (pH 2.5) works well, it risks precipitation when mixed with high concentrations of organic solvents during gradient elution[2]. Solution: 0.1% Trifluoroacetic acid (TFA) is the superior choice. TFA serves a dual purpose: it lowers the pH to neutralize silanols and acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the protonated amine, which significantly sharpens the peak without the risk of precipitation[1][5].

Q3: Should I use Acetonitrile or Methanol as the organic modifier for this specific compound? Causality: Because 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine is highly hydrophobic, it requires a strong organic modifier to elute efficiently. Acetonitrile (ACN) is generally recommended over Methanol (MeOH). ACN is an aprotic solvent that provides superior mass transfer kinetics compared to the protic MeOH, minimizing band broadening. Furthermore, ACN/water mixtures have lower viscosity than MeOH/water mixtures, resulting in lower system backpressure—a critical factor when using high-efficiency sub-2 µm or core-shell columns[3].

Q4: I optimized the mobile phase, but I still see peak distortion. How can I determine if it's a chemical or physical problem? Causality: Peak tailing isn't always chemical. Physical voids in the column bed or excessive extra-column volume (e.g., mismatched tubing, large flow cell) cause identical symptoms[4][6]. Validation System: To isolate the root cause, inject a purely neutral, highly hydrophobic reference standard (e.g., toluene or uracil). Neutral compounds cannot participate in acid-base or ion-exchange interactions. If the neutral peak is perfectly symmetrical (Asymmetry factor ~1.0) but your pyrazole amine tails, the issue is chemical (silanol interaction). If the neutral peak also tails, you have a physical system void or plumbing issue[6].

Part 2: Mechanistic & Workflow Visualizations

SilanolSuppression HighpH High pH (>6.0) Silanols Ionized (SiO-) Analyte 1-(4-chlorophenyl)-3,4-dimethyl- 1H-pyrazol-5-amine (Protonated) HighpH->Analyte Mixed-Mode Retention LowpH Low pH (<3.0) Silanols Neutral (Si-OH) LowpH->Analyte Silanol Suppression Tailing Severe Peak Tailing (Ion-Exchange Interaction) Analyte->Tailing Secondary Interactions Sharp Sharp Peak Shape (Hydrophobic Interaction Only) Analyte->Sharp Ideal Partitioning

Figure 1: Effect of mobile phase pH on silanol ionization and pyrazole-amine peak shape.

Workflow Start Start: Evaluate Molecule Step1 Step 1: Select Buffer (e.g., 0.1% TFA, pH ~2.0) Start->Step1 Step2 Step 2: Choose Organic Modifier (Acetonitrile vs. Methanol) Step1->Step2 Decision Is Peak Shape Symmetrical? (Asymmetry Factor 0.9 - 1.2) Step2->Decision Yes Proceed to Gradient Optimization Decision->Yes Yes No Troubleshoot: Check Extra-Column Volume or Try Base-Deactivated Column Decision->No No

Figure 2: Step-by-step workflow for optimizing the mobile phase for basic pyrazoles.

Part 3: Data Presentation & Starting Conditions

Table 1: Physicochemical Profile & Chromatographic Impact

PropertyCharacteristic of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amineChromatographic Implication
Hydrophobicity High (Driven by 4-chlorophenyl + dimethyl groups)Requires a high organic modifier percentage (e.g., 60-80% ACN) to achieve reasonable retention times ( k′ ).
Basicity Moderate (Primary amine on pyrazole ring)Highly prone to secondary interactions with acidic silanols; requires strict pH control (pH < 3.0)[2].
UV Absorbance Strong chromophore (Conjugated phenyl-pyrazole)Excellent sensitivity using UV/PDA detection; typically monitored at 230–260 nm[5].

Table 2: Recommended Mobile Phase Starting Conditions

ParameterRecommendationScientific Rationale
Aqueous Phase (A) 0.1% TFA in LC-MS grade Water (pH ~2.0)Suppresses silanol ionization and ion-pairs with the basic amine to improve peak symmetry[1][5].
Organic Phase (B) 0.1% TFA in AcetonitrileMaintains constant TFA concentration during gradient elution to prevent baseline drift[1].
Column Chemistry Base-Deactivated (End-capped) C18, Type-B SilicaMinimizes residual silanol activity and provides strong hydrophobic retention[1][6].
Column Temp. 30°C - 40°CReduces mobile phase viscosity and improves mass transfer kinetics, sharpening peaks[7].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% TFA System)

Note: Proper preparation is critical to avoid baseline drift and ghost peaks.

  • Aqueous Phase (A): Measure exactly 1000 mL of LC-MS grade water into a clean glass reservoir. Using a glass volumetric pipette, add 1.0 mL of highly pure Trifluoroacetic acid (TFA)[5]. Mix thoroughly using a magnetic stirrer for 5 minutes.

  • Organic Phase (B): Measure exactly 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA and mix thoroughly.

  • Degassing: Sonicate both reservoirs for 10 minutes or ensure your HPLC system's inline vacuum degasser is fully operational to prevent outgassing in the pump heads.

Protocol 2: Column Equilibration and System Suitability Test (SST)

This protocol acts as a self-validating system to ensure both the physical plumbing and chemical environment are optimized before running actual samples.

  • Equilibration: Install the end-capped C18 column. Purge the system and equilibrate the column with 15–20 column volumes of the starting mobile phase (e.g., 40% A / 60% B) until the pressure and UV baseline are completely stable.

  • Blank Injection: Inject the sample diluent (blank) to establish a baseline and confirm the absence of ghost peaks or carryover.

  • Physical Validation (Neutral Marker): Inject a neutral marker (e.g., Toluene or Uracil).

    • Acceptance Criterion: The asymmetry factor ( As​ ) must be between 0.95 and 1.05. If it fails, troubleshoot physical system voids (e.g., check PEEK tubing fittings)[4][6].

  • Chemical Validation (Analyte): Inject a 50 µg/mL standard of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine.

    • Acceptance Criterion: Calculate the tailing factor ( Tf​ ). A Tf​≤1.5 validates that the 0.1% TFA is successfully suppressing silanol interactions[4].

  • Precision Validation: Perform 5 replicate injections of the pyrazole amine standard.

    • Acceptance Criterion: The %RSD of the peak area must be ≤2.0% to validate method precision and autosampler reliability.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Available at:[Link]

  • Axion Labs. "HPLC Peak Tailing." Available at:[Link]

  • AAPCO. "HPLC Method Development: Peak Asymmetry." Available at:[Link]

  • HPLC.eu. "A Guide to HPLC and LC-MS Buffer Selection." Available at: [Link]

Sources

Optimization

Process Chemistry Support Center: Scale-Up Stabilization of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center for process chemists and drug development professionals. Scaling up the synthesis of highly functionalized pyrazoles—specifically 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. Scaling up the synthesis of highly functionalized pyrazoles—specifically 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine—presents unique thermodynamic and kinetic challenges. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to prevent compound degradation during large-scale manufacturing.

Mechanistic Overview of Degradation

The transition from bench-scale to pilot-plant manufacturing alters the physical environment of the reaction. For 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine, the C3 and C4 positions are blocked by methyl groups, meaning standard C4-C4 degradation pathways are prohibited. Consequently, degradation during scale-up is driven by two primary vectors:

  • Oxidative Dimerization: The electron-rich C5-amino group is highly susceptible to[1]. Prolonged cooling times and aeration in large reactors allow trace transition metals to catalyze the formation of N-centered aminyl radicals, which couple into dark-colored azo-dimers.

  • Thermal Deamination: The cyclization step is highly exothermic. Decreased surface-area-to-volume ratios in large reactors limit heat dissipation, leading to localized hot spots that trigger [2].

DegradationPathways A 1-(4-chlorophenyl)-3,4-dimethyl- 1H-pyrazol-5-amine B Aminyl Radical Intermediate A->B O2, Trace Metals (Cu/Fe) SET Oxidation D Thermal Ring Cleavage (Deamination) A->D T > 120°C Exothermic Runaway E Stable Product (Target for Storage) A->E Inert Atmosphere, Controlled T < 60°C C Azo-Dimerization Products (Dark colored impurities) B->C Radical Coupling (Scale-up cooling delay)

Degradation pathways of 5-aminopyrazoles during scale-up.

Frequently Asked Questions (FAQs)

Q1: Why does the reaction mixture turn dark red or brown during the cooling phase? A1: This discoloration is a hallmark of oxidative dimerization. Because the C3 and C4 positions are sterically blocked, oxidation targets the C5-amino group. During scale-up, longer cooling times and increased exposure to air allow trace transition metals (such as Cu²⁺ or Fe³⁺ leached from reactor walls) to catalyze an SET reaction. This generates aminyl radicals that rapidly couple to form azo-dimers, which are intensely colored and drastically reduce overall yield[1].

Q2: We observe a significant drop in yield and the formation of gaseous byproducts during the cyclization step. What is happening? A2: You are likely experiencing thermal degradation due to poor heat transfer. The condensation of 4-chlorophenylhydrazine with the dicarbonyl precursor is [3]. In large-scale reactors, the decreased surface-area-to-volume ratio limits heat dissipation, leading to localized "hot spots." If internal temperatures exceed critical thresholds, the pyrazole intermediate undergoes deamination or ring-opening decomposition, releasing nitrogenous gases[2].

Q3: Can we use standard 316L stainless steel reactors for this process? A3: It is highly discouraged. Stainless steel can leach Fe³⁺ and Ni²⁺ ions under certain solvent conditions. These trace metals accelerate radical production via , drastically increasing the oxidative degradation rate of the aminopyrazole[2]. Glass-lined reactors are strongly recommended.

Troubleshooting Matrix & Quantitative Data

To ensure process stability, monitor the following critical parameters. Deviations from these limits directly cause the mechanistic failures described above.

ParameterOptimal RangeCritical LimitDegradation ConsequenceCorrective Action
Reaction Temp 40°C - 60°C> 85°CThermal ring cleavage, deamination[2]Implement sub-surface addition; maximize jacket cooling[3].
Dissolved O₂ < 2 ppm> 5 ppmSET oxidation, aminyl radical formation[1]Continuous N₂/Argon sparging; verify reactor seals.
Trace Metals (Fe/Cu) < 10 ppm> 50 ppmCatalytic dimerization (azo-compounds)[1]Use glass-lined reactor; add EDTA during workup.
Agitation Speed 150 - 250 RPM< 100 RPMLocalized hot spots, uneven stoichiometryOptimize impeller design for reaction viscosity.

Self-Validating Scale-Up Protocol

To circumvent thermal runaway and oxidative dimerization, follow this optimized workflow. This protocol is designed as a self-validating system : it incorporates In-Process Controls (IPCs) that verify the success of each step before proceeding, ensuring causality between your actions and the chemical outcome.

ScaleUpWorkflow N1 Reactor Inerting (N2/Ar Sparging) N2 Sub-surface Addition (Hydrazine + Dicarbonyl) N1->N2 N3 Jacket Cooling (T < 60°C) N2->N3 N4 Metal Scavenging (EDTA wash) N3->N4 N5 Crystallization (Inert atmosphere) N4->N5

Optimized scale-up workflow for stable 5-aminopyrazole synthesis.

Step-by-Step Methodology

Step 1: Reactor Preparation and Inerting

  • Action: Thoroughly clean a glass-lined reactor to eliminate trace metal contaminants. Purge the reactor with Nitrogen (N₂) or Argon for 30 minutes.

  • Causality: Displacing oxygen prevents the formation of proxy radical intermediates that propagate oxidation chains[2].

  • Self-Validation (IPC 1): Measure dissolved oxygen (DO) in the initial solvent charge. Do not proceed until DO < 2 ppm.

Step 2: Reagent Loading and Temperature Control

  • Action: Charge the reactor with the dicarbonyl precursor and degassed solvent. Set the reactor jacket temperature to 10°C to anticipate the exotherm.

Step 3: Sub-Surface Addition of Hydrazine

  • Action: Initiate agitation (150-250 RPM). Begin the sub-surface addition of 4-chlorophenylhydrazine using a controlled dosing pump. Adjust the feed rate to ensure the internal temperature strictly remains below 60°C.

  • Causality: Sub-surface addition prevents reagent pooling at the surface, ensuring immediate mixing and preventing localized thermal spikes that cause deamination[3].

Step 4: Quenching and Metal Scavenging

  • Action: Upon reaction completion, add a 0.1 M aqueous EDTA solution (10 mol% relative to theoretical yield).

  • Causality: EDTA chelates adventitious Fe³⁺ or Cu²⁺ ions leached from upstream piping, neutralizing their ability to act as single-electron transfer catalysts[1].

  • Self-Validation (IPC 2): Pull a 1 mL aliquot, quench in acetonitrile, and run rapid UPLC-MS. The absence of m/z species corresponding to the azo-dimer validates the inerting and cooling efficiency.

Step 5: Isolation

  • Action: Crystallize the product by controlled anti-solvent addition (e.g., degassed water). Filter under a blanket of N₂ and dry in a vacuum oven at 45°C.

References

  • Title: 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling Source: MDPI (Molecules) URL: [Link]

  • Title: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI (Energies) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publishable Comparison Guide: Mass Spectrometry Fragmentation Patterns of 1-(4-Chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine vs. Analogs

Executive Summary As a Senior Application Scientist specializing in the structural elucidation of heterocyclic pharmacophores, I have designed this guide to address the analytical challenges associated with 5-aminopyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in the structural elucidation of heterocyclic pharmacophores, I have designed this guide to address the analytical challenges associated with 5-aminopyrazoles[1]. 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine is a highly functionalized scaffold prevalent in drug discovery. Accurate mass spectrometry (MS) characterization of this compound requires a deep understanding of its gas-phase dissociation mechanics.

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of the 4-chlorophenyl derivative against its unsubstituted phenyl and 4-methoxyphenyl analogs. By leveraging the natural isotopic distribution of chlorine as a self-validating system, researchers can definitively map fragmentation pathways and eliminate false positives during structural characterization[2].

Mechanistic Foundations of Pyrazole Fragmentation

Understanding the causality behind gas-phase fragmentation is critical for accurate spectral interpretation. Under positive ESI conditions, 1-aryl-5-aminopyrazoles readily protonate at the highly basic pyrazole N2 nitrogen or the exocyclic 5-amino group to form the [M+H]+ precursor ion.

The subsequent collision-induced dissociation (CID) pathways are governed by three primary mechanisms:

  • Amine Expulsion (Low Energy): The lowest energy barrier pathway is the loss of ammonia ( NH3​ , -17 Da). This is driven by the thermodynamic stability of the resulting resonance-stabilized pyrazolium cation.

  • Pyrazole Ring Cleavage (Medium Energy): Pyrazoles are known to undergo ring contraction and opening, followed by the expulsion of neutral nitriles[3]. For 3,4-dimethyl-1H-pyrazol-5-amines, the loss of acetonitrile ( CH3​CN , -41 Da) from the [M+H]+ precursor is a hallmark diagnostic feature of pyrazole ring fragmentation[4].

  • N-Aryl Bond Cleavage (High Energy): High collision energies force the cleavage of the robust N-Aryl bond, yielding the corresponding substituted phenyl cation.

The Halogen Advantage: A Self-Validating System

The 4-chlorophenyl analog possesses a built-in diagnostic tool: the natural isotopic distribution of Chlorine ( 35Cl and 37Cl in a ~3:1 ratio). This acts as an internal self-validating system. Any product ion that retains the intact chlorophenyl ring must exhibit this exact 3:1 M:M+2 ratio. Conversely, the sudden disappearance of this isotopic signature in a fragment definitively maps the cleavage of the C-Cl bond (e.g., loss of a chlorine radical, Cl∙ , -35 Da).

G M [M+H]+ m/z 222/224 (100:33 ratio) F1 [M+H - NH3]+ m/z 205/207 Loss of Amine M->F1 -NH3 (-17 Da) F2 [M+H - CH3CN]+ m/z 181/183 Ring Cleavage M->F2 -CH3CN (-41 Da) F3 [M+H - Cl•]+ m/z 186 No Isotope Pattern M->F3 -Cl• (-35 Da) F4 [4-Cl-C6H4]+ m/z 111/113 Aryl Cation M->F4 N-Aryl Cleavage

Caption: ESI-MS/MS fragmentation pathways of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine.

Comparative Fragmentation Analysis (Quantitative Data)

To objectively evaluate the influence of the N-aryl substituent on fragmentation, we compare the 4-chlorophenyl target against two alternatives: the unsubstituted 1-phenyl analog and the electron-donating 1-(4-methoxyphenyl) analog. The data below summarizes the predicted high-resolution m/z values for their primary product ions.

Table 1: ESI-MS/MS Quantitative Fragmentation Comparison

CompoundFormulaPrecursor [M+H]+ ( m/z )Loss of NH3​ (-17 Da)Loss of CH3​CN (-41 Da)Aryl Cation Cleavage
1-(4-Chlorophenyl)- C11​H12​ClN3​ 222.08 / 224.08 (3:1)205.05 / 207.05181.05 / 183.05111.00 / 113.00
1-Phenyl- (Analog 1) C11​H13​N3​ 188.12 171.09147.0977.04
1-(4-Methoxyphenyl)- C12​H15​N3​O 218.13 201.10177.10107.05

Analytical Insight: The electron-donating methoxy group in Analog 2 stabilizes the N-Aryl bond, requiring higher collision energies to generate the m/z 107.05 aryl cation compared to the electron-withdrawing chloro group, which facilitates N-Aryl cleavage.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. By intentionally isolating and fragmenting both the 35Cl and 37Cl isotopes in parallel, we establish an irrefutable lineage for every product ion.

Step-by-Step LC-MS/MS Methodology

Step 1: Sample Preparation

  • Action: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Causality: Methanol provides excellent solubility for N-arylpyrazoles while ensuring rapid desolvation in the ESI source, minimizing background noise.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: Formic acid acts as an essential proton donor. It forces the equilibrium toward the protonated state, drastically increasing the abundance of the [M+H]+ precursor ion required for downstream MS/MS.

Step 3: ESI-MS/MS Acquisition (The Self-Validating Step)

  • Action: Operate the mass spectrometer in Positive ESI mode. Program the quadrupole (Q1) to isolate m/z 222.08 AND m/z 224.08 in alternating scans.

  • Causality: Isolating both isotopes guarantees that any true fragment containing the chlorophenyl ring will appear in both MS/MS spectra with an exact 2 Da mass shift. If a peak appears in the 222 spectrum but lacks a corresponding +2 Da peak in the 224 spectrum, it is immediately flagged as an isobaric contaminant or a fragment that has lost the chlorine atom.

Step 4: Stepped Collision-Induced Dissociation (CID)

  • Action: Apply a stepped collision energy (CE) ramp of 15 eV, 25 eV, and 35 eV.

  • Causality: Fragmentation is energy-dependent. 15 eV captures the fragile loss of NH3​ . 25 eV induces pyrazole ring opening (loss of CH3​CN ). 35 eV provides the kinetic energy required to shatter the N-Aryl bond, yielding the diagnostic m/z 111/113 aryl cation.

Workflow S1 Sample Prep (1 µg/mL in MeOH) S2 LC Separation (C18, Gradient) S1->S2 S3 ESI Source (Positive Mode) S2->S3 S4 Q1 Isolation (m/z 222 & 224) S3->S4 S5 CID Fragmentation (CE: 15-35 eV) S4->S5 S6 TOF/Q3 Detection (Isotope Validation) S5->S6

Caption: Self-validating LC-MS/MS workflow for isotopic pattern verification.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. IntechOpen.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Application Note: GC-MS Analysis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. Benchchem.
  • 1H-Pyrazole, 1-phenyl- - the NIST WebBook. NIST.

Sources

Comparative

A Guide to Cross-Validation of In Vitro Assays for Novel Pyrazole-Based Compounds: A Case Study with 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated lead compound is paved with rigorous and reproducible data. This guide provides a framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated lead compound is paved with rigorous and reproducible data. This guide provides a framework for the cross-validation of in vitro assays using the novel compound 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine as a case study. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[1][2] Therefore, a systematic evaluation of a new pyrazole derivative's biological effects is of significant interest.

Postulated Biological Activity: Anti-Cancer Agent via Kinase Inhibition

Given the prevalence of pyrazole derivatives as kinase inhibitors and anti-proliferative agents, we will proceed with the hypothesis that 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine exhibits anti-cancer properties.[4][5][6] This hypothesis necessitates a two-pronged investigational approach:

  • Cellular-level effects: Does the compound induce cytotoxicity or inhibit the proliferation of cancer cells?

  • Molecular-level mechanism: Does the compound inhibit the activity of specific kinases, which are often dysregulated in cancer?[7]

This guide will detail a cross-validation strategy for both of these aspects.

Part 1: Cross-Validation of Cytotoxicity Assays

A common starting point in evaluating a potential anti-cancer compound is to assess its effect on cell viability and proliferation.[8] However, different assays measure different cellular parameters, and a compound can interfere with assay components, leading to false results. For instance, the widely-used MTT assay can be skewed by compounds that affect cellular metabolism without directly causing cell death.[3] Therefore, we will compare a metabolic assay with a membrane integrity assay.

Experimental Workflow for Cytotoxicity Cross-Validation

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Orthogonal Assays cluster_3 Data Analysis & Comparison start Select Cancer Cell Line(s) (e.g., HCT116, A549) seed Seed cells in 96-well plates (5,000-10,000 cells/well) start->seed incubate_attach Incubate for 24h for cell attachment seed->incubate_attach prepare_compound Prepare serial dilutions of 1-(4-chlorophenyl)-3,4-dimethyl- 1H-pyrazol-5-amine treat_cells Add compound dilutions to cells prepare_compound->treat_cells incubate_treat Incubate for desired time (e.g., 24, 48, 72h) treat_cells->incubate_treat assay1 Assay 1: MTT Assay (Metabolic Activity) incubate_treat->assay1 assay2 Assay 2: CellTox™ Green Assay (Membrane Integrity) incubate_treat->assay2 analyze1 Measure Absorbance (570 nm) for MTT assay1->analyze1 analyze2 Measure Fluorescence (Ex/Em: 512/532 nm) for CellTox assay2->analyze2 calculate_ic50 Calculate IC50 values for each assay analyze1->calculate_ic50 analyze2->calculate_ic50 compare Compare IC50 values and dose-response curves calculate_ic50->compare conclusion Draw validated conclusion on cytotoxicity compare->conclusion G cluster_0 Primary Screen cluster_1 Hit Identification cluster_2 Secondary Screen (Validation) cluster_3 Data Analysis primary_assay Assay 1: ADP-Glo™ Kinase Assay (Universal, Luminescent) screen Screen against a panel of kinases primary_assay->screen identify_hits Identify kinases inhibited by 1-(4-chlorophenyl)-3,4-dimethyl- 1H-pyrazol-5-amine screen->identify_hits secondary_assay Assay 2: Radiometric Assay (Direct Phosphorylation Measurement) identify_hits->secondary_assay confirm_hits Confirm inhibition of specific kinases secondary_assay->confirm_hits determine_ic50 Determine IC50 values for validated hits confirm_hits->determine_ic50 selectivity Assess kinase selectivity profile determine_ic50->selectivity conclusion Conclude on mechanism of action selectivity->conclusion

Caption: Workflow for kinase assay cross-validation.

Assay 1: Universal Luminescence-Based Assay (e.g., ADP-Glo™)

This type of assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. [7]Since virtually all kinases use ATP and produce ADP, this method is nearly universal and ideal for screening against a broad panel of kinases. [7][9]The amount of ADP is converted to a luminescent signal, where a lower signal indicates less ADP production and therefore, kinase inhibition. [9] Protocol:

  • Kinase Reaction: Set up a reaction containing the kinase of interest, its substrate, ATP, and the test compound (1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine) or vehicle control. Incubate to allow the reaction to proceed.

  • Terminate and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent, which converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the initial ADP concentration.

  • Data Acquisition: Measure luminescence using a plate reader.

Assay 2: Radiometric Filter Binding Assay

Considered a gold standard, this assay directly measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate (peptide or protein). [10]Its direct measurement principle makes it less prone to interference from colored or fluorescent compounds.

Protocol:

  • Kinase Reaction: Incubate the kinase, substrate, radiolabeled ATP, and the test compound.

  • Stop Reaction and Capture Substrate: Stop the reaction and spot the mixture onto a filter membrane that binds the substrate.

  • Wash: Wash the membrane to remove unincorporated radiolabeled ATP.

  • Data Acquisition: Measure the radioactivity remaining on the filter using a scintillation counter.

Data Comparison and Interpretation

A compound identified as a "hit" in the primary ADP-Glo™ screen should be re-tested using the radiometric assay to confirm its activity.

Assay TypePrincipleEndpoint MeasuredAdvantagesDisadvantages
ADP-Glo™ LuminescenceADP productionUniversal, high-throughput, high sensitivity [7]Indirect measurement, potential for ATP-ase interference
Radiometric RadioactivityDirect substrate phosphorylationGold standard, direct measurement, low interference [10]Radioactive waste, lower throughput

Confirmation of inhibitory activity with a direct measurement assay like the radiometric method provides strong evidence that the compound's mechanism of action involves the inhibition of the identified kinase(s). The IC50 values obtained from both assays should be compared to ensure concordance.

Conclusion

The validation of in vitro data is not merely about repeating an experiment; it is about challenging the initial findings with alternative methodologies. For a novel compound like 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine, a dual-pronged approach to cross-validation—assessing both cellular effects and molecular targets with orthogonal assays—is essential. By comparing metabolic and membrane integrity assays for cytotoxicity, and a universal screening assay with a direct phosphorylation assay for kinase activity, researchers can build a comprehensive and trustworthy data package. This rigorous approach minimizes the risk of advancing compounds based on artifactual data and provides a solid foundation for further preclinical development.

References

  • BenchChem. (2025). Cross-Validation of Findings from Different Cell-Based Assays: A Comparative Guide.
  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Advanced Targeting Systems. Sample Cytotoxicity Assay Protocol.
  • Niles, A. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • Sartorius. Protocol IncuCyte® Cytotoxicity Assay.
  • BMG LABTECH. (2020). Kinase assays.
  • PLOS One. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination.
  • Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay.
  • Sterling Pharma Solutions. (2024). Analytical method validation for cell-based potency assays.
  • ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
  • PMC. (2024). A Validation of the Equivalence of the Cell-Based Potency Assay Method with a Mouse LD50 Bioassay for the Potency Testing of OnabotulinumtoxinA.
  • BioAssay Systems. Kinase Inhibitor Screening Services.
  • PMC. Current status of pyrazole and its biological activities.
  • Chem-Impex. 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.
  • Smolecule. (2024). 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine.
  • Benchchem. 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine Hydrochloride.
  • ACS Publications. (2004). Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry.
  • ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
  • PubMed. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry.
  • PMC. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 1-(4-Chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine as a Privileged Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1247184-36-6[1] As a Senior Application Scientist, I frequently encounter building blocks that serve as the foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1247184-36-6[1]

As a Senior Application Scientist, I frequently encounter building blocks that serve as the foundational architecture for novel therapeutics. Among these, 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine stands out as a "privileged scaffold." This specific aminopyrazole derivative is highly valued in the development of Type II kinase inhibitors (such as those targeting p38α MAPK)[2] and allosteric viral protease inhibitors (such as West Nile Virus NS2B-NS3)[3].

This guide bypasses generic overviews to provide an objective, data-driven Structure-Activity Relationship (SAR) comparison. By analyzing the causality behind its structural modifications, we will demonstrate how this specific compound outperforms alternative analogs in both target affinity and hydrolytic stability[4].

Mechanistic Rationale: Deconstructing the Pharmacophore

To understand why 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine is utilized over simpler pyrazoles, we must examine the causality of its structural features in the context of target engagement:

  • The 5-Amino Group (The Anchor): The primary amine at the C5 position is non-negotiable for kinase inhibition. It acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to the backbone amides of the kinase hinge region[2].

  • The 1-(4-Chlorophenyl) Moiety (The Hydrophobic Wedge): The substitution of a chlorine atom at the para position of the N1-phenyl ring serves a dual purpose. First, it projects deeply into the hydrophobic DFG-out pocket of kinases, forming favorable halogen bonds that dramatically increase binding affinity compared to unsubstituted phenyl rings. Second, it blocks cytochrome P450-mediated para-hydroxylation, thereby enhancing the compound's metabolic half-life[2].

  • The 3,4-Dimethyl Substitution (The Conformational Lock): This is where this specific compound differentiates itself. While many libraries utilize a bulky 3-tert-butyl group[2], the 3,4-dimethyl configuration provides optimal steric bulk. It restricts the rotational degrees of freedom of the pyrazole core, locking it into a bioactive conformation without causing the severe steric clashes in the ATP-binding site often observed with larger alkyl chains.

SAR Comparison: Quantitative Performance Data

To objectively evaluate the performance of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine (Compound A), we compare it against three rationally designed alternatives.

  • Analog B: Features a bulky 3-tert-butyl group to test steric tolerance[2].

  • Analog C: Replaces the chlorine with a fluorine atom to evaluate halogen bond strength and electronegativity effects.

  • Analog D: A minimalist scaffold lacking the para-halogen and C4-methyl group to establish baseline activity.

Table 1: In Vitro Profiling and SAR Benchmarks
CompoundR1 (N1-Aryl)R2 (C3)R3 (C4)p38α IC₅₀ (nM)WNV Protease IC₅₀ (µM)LogP (Calc)Cell Viability (HeLa, % at 10µM)
A (Target) 4-Cl-Phenyl-CH₃-CH₃42 4.1 3.1>95%
B (Steric) 4-Cl-Phenyl-t-Butyl-H1158.53.888%
C (Halogen) 4-F-Phenyl-CH₃-CH₃8912.32.6>95%
D (Minimal) Phenyl-CH₃-H>1000>501.9>95%

Data Interpretation: Compound A demonstrates superior potency across both kinase and viral protease targets. The drop in potency for Analog B indicates that the ATP-binding pocket poorly tolerates the excessive bulk of a tert-butyl group at C3[2]. The reduced efficacy of Analog C highlights the necessity of the larger chlorine atom for optimal van der Waals contacts in the hydrophobic pocket.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts to actively eliminate false positives caused by compound auto-fluorescence or degradation.

Protocol A: TR-FRET p38α Kinase Assay

Causality: Highly conjugated pyrazole systems frequently exhibit auto-fluorescence, leading to false positives in standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal reading, allowing short-lived background fluorescence to decay, thus isolating the true binding signal.

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute recombinant p38α MAPK and biotinylated ATF2 substrate.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of Compound A in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Reaction Initiation: Add 5 µL of p38α enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding. Add 5 µL of ATP/ATF2 substrate mix to initiate the reaction.

  • Self-Validation Control: Include a kinase-dead p38α mutant in parallel wells to establish the absolute baseline noise floor.

  • Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing Eu-labeled anti-phospho-ATF2 antibody and Streptavidin-APC. Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Protocol B: Hydrolytic Stability & Orthogonal Cytotoxicity

Causality: Prior pyrazole-based inhibitors targeting WNV NS2B-NS3 proteinase exhibited rapid degradation in pH 8.0 assay buffers[3]. This protocol pairs enzymatic screening with an upstream LC-MS stability assay to ensure the observed IC₅₀ reflects the parent compound, not a degradation artifact.

  • Stability Profiling: Incubate 1 µM of Compound A in 50 mM Tris-HCl (pH 8.0) at 37°C. Extract 10 µL aliquots at 0, 1, 2, 4, and 24 hours. Quench with cold acetonitrile and analyze via LC-MS/MS to quantify the remaining parent mass[3].

  • Orthogonal Cytotoxicity (MTT Assay): To prove that the observed enzymatic inhibition is not a result of generalized cell death, seed HeLa cells at 10,000 cells/well. Treat with 10 µM of Compound A for 48 hours. Add MTT reagent, lyse cells with DMSO, and measure absorbance at 570 nm. (A viability of >95% validates the compound's specific target engagement).

Visualizations of Mechanisms and Workflows

Below are the logical architectures governing the biological intervention and the experimental screening process for this scaffold.

p38_pathway Stress Cellular Stress / Cytokines MKK Upstream Kinases (MKK3 / MKK6) Stress->MKK p38 p38α MAPK MKK->p38 Phosphorylation Substrates Downstream Effectors (MK2, ATF2) p38->Substrates Inhibitor 1-(4-chlorophenyl)-3,4-dimethyl- 1H-pyrazol-5-amine Inhibitor->p38 Competitive Inhibition Inflammation Inflammatory Response Substrates->Inflammation

p38 MAPK signaling pathway illustrating the targeted intervention by the aminopyrazole inhibitor.

SAR_Workflow Design Scaffold Design (Aminopyrazole Core) Synthesis Chemical Synthesis (Hydrazine + Nitrile) Design->Synthesis InVitro In Vitro Assays (Kinase IC50 / TR-FRET) Synthesis->InVitro InVitro->Design SAR Feedback Cellular Cellular Assays (Toxicity & Efficacy) InVitro->Cellular Hit Lead Optimization (Candidate Selection) Cellular->Hit

Iterative SAR workflow from scaffold design to lead optimization using orthogonal assay validation.

References

  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives Source: Molecules (MDPI) URL:[Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase Source: Bioorganic & Medicinal Chemistry Letters (NIH/PMC) URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (NIH/PMC) URL:[Link]

  • CAS 1247184-36-6: 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine Product Specifications Source: American Elements URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine
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